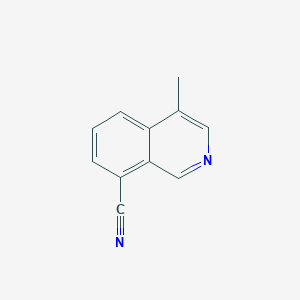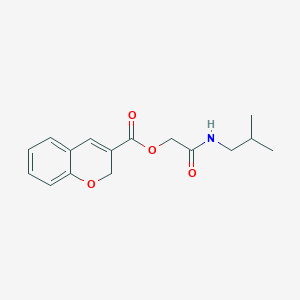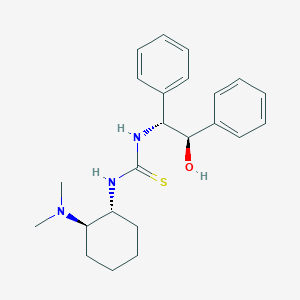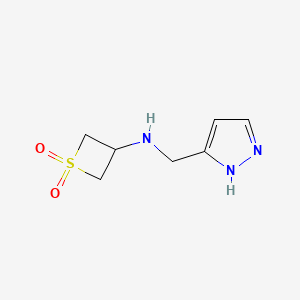
1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is a fluorinated aromatic compound characterized by the presence of ethynyl groups attached to benzene rings, which are further connected through a perfluoropropane bridge. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-(Perfluoropropane-2,2-diyl)dibromobenzene.
Sonogashira Coupling Reaction: The dibromobenzene derivative undergoes a Sonogashira coupling reaction with ethynylbenzene in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Polymerization Reactions: The ethynyl groups can undergo polymerization reactions, forming high-performance polymers with enhanced thermal and mechanical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Polymerization Reactions: Catalysts such as transition metal complexes or radical initiators under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups, leading to the formation of alcohols, ketones, or aldehydes.
Polymerization Reactions: High-performance polymers with enhanced thermal stability and mechanical strength.
Wissenschaftliche Forschungsanwendungen
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of advanced materials, including high-performance polymers and fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials due to its thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) involves its interaction with molecular targets through its ethynyl and aromatic groups. The compound can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, its fluorinated backbone provides resistance to oxidative and thermal degradation, making it suitable for high-temperature applications.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Perfluoropropane-2,2-diyl)bis(methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy): Features ether linkages instead of ethynyl groups.
Uniqueness: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct reactivity and the ability to undergo polymerization reactions. Its fluorinated backbone provides exceptional thermal stability and resistance to chemical degradation, making it valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
92455-16-8 |
|---|---|
Molekularformel |
C19H10F6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1-ethynyl-4-[2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-5-9-15(10-6-13)17(18(20,21)22,19(23,24)25)16-11-7-14(4-2)8-12-16/h1-2,5-12H |
InChI-Schlüssel |
BVNMLMLFJNGYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)


![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)

![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)


![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)

![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)

